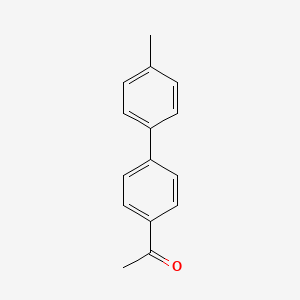

4-Acetyl-4'-methylbiphenyl

Descripción

Historical Context and Significance of Biphenyl (B1667301) Derivatives in Organic Chemistry

The journey of biphenyl derivatives in organic chemistry began over a century ago, with early methods for their synthesis dating back to 1855. bohrium.com The Wurtz-Fittig reaction, developed in 1862, was one of the initial techniques for creating carbon-carbon bonds between aromatic rings. Initially, the applications of biphenyl compounds were largely industrial, serving as heat transfer fluids, and their chlorinated derivatives (polychlorinated biphenyls or PCBs) were used as pesticides. wikipedia.orgarabjchem.org

Over time, the significance of biphenyl derivatives expanded dramatically. They are now recognized as crucial intermediates in the synthesis of a diverse range of organic molecules. arabjchem.orgijsdr.org Their unique structural and electronic properties have made them indispensable in various fields. For instance, they form the core of many liquid crystals used in display technologies and are integral components of certain polymers and fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgbohrium.com Furthermore, the biphenyl scaffold is present in numerous medicinally active compounds and natural products, highlighting its importance in pharmaceutical research. researchgate.netbohrium.com

Academic Relevance of 4-Acetyl-4'-methylbiphenyl in Contemporary Chemical Synthesis

This compound, a specific derivative, serves as a valuable intermediate in modern organic synthesis. bohrium.com Its structure, featuring an acetyl group and a methyl group on opposite rings of the biphenyl core, allows for a variety of chemical transformations. The presence of the acetyl group, in particular, provides a reactive site for further functionalization.

One of the primary methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the reaction of a boronic acid with an organohalide, catalyzed by a palladium complex. For this compound, this typically involves reacting 4-bromoacetophenone with 4-methylphenylboronic acid. This reaction is known for its high yields and the ability to use recyclable catalysts.

The reactivity of this compound allows it to undergo several types of chemical reactions, making it a versatile building block for more complex molecules. These reactions include:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone of the acetyl group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo further substitution reactions.

This reactivity makes this compound a key component in the synthesis of various substituted biphenyl derivatives, which are in turn used to develop new materials and potential pharmaceutical agents. bohrium.com

Current Research Landscape and Future Directions for Biphenyl Compounds

The field of biphenyl chemistry continues to be an active area of research, with ongoing efforts to develop more efficient and sustainable synthetic methods. nih.gov A significant focus is on the use of transition metal catalysts, such as palladium, nickel, and copper, to facilitate cross-coupling reactions for biphenyl synthesis. bohrium.com The development of new ligands and catalysts aims to improve reaction yields, selectivity, and applicability to a wider range of substrates. bohrium.com

Current research is also heavily invested in exploring the diverse applications of biphenyl derivatives. In medicinal chemistry, new biphenyl-containing compounds are continuously being designed and synthesized to target a wide range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. bohrium.comresearchgate.netgminsights.com The unique three-dimensional structure of some biphenyls, known as atropisomerism, is being exploited to create chiral ligands and catalysts for asymmetric synthesis. bohrium.com

In materials science, the focus is on designing novel biphenyl-based liquid crystals, polymers, and organic electronics. arabjchem.orgsmolecule.com The ability to tune the electronic and physical properties of biphenyls through substitution makes them highly adaptable for these applications. nih.gov

Future research is expected to continue in these directions, with a growing emphasis on "green chemistry" principles to make the synthesis of biphenyls more environmentally friendly. Furthermore, computational studies are playing an increasingly important role in predicting the properties and biological activities of new biphenyl compounds, guiding synthetic efforts. ontosight.ainih.gov The exploration of biphenyl derivatives as functional materials in areas like sensors and molecular machines is also a promising avenue for future investigation. nih.gov

Defining the Scope of Academic Inquiry into this compound

Academic inquiry into this compound is primarily centered on its role as a synthetic intermediate and a model compound for studying the properties and reactions of substituted biphenyls. Research on this specific compound contributes to the broader understanding of biphenyl chemistry.

The key areas of academic focus for this compound include:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound, particularly through cross-coupling reactions. This includes investigating different catalysts, reaction conditions, and substrates to improve efficiency and yield.

Chemical Reactivity: Studying the chemical transformations that this compound can undergo. This provides valuable information for its use as a building block in the synthesis of more complex molecules.

Physicochemical Properties: Characterizing its physical and chemical properties, such as its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS). guidechem.com These data are essential for its identification and for predicting its behavior in different chemical environments.

Structural Analysis: Investigating its molecular structure and conformation, which can influence its reactivity and physical properties. nih.gov

It is important to note that while research on biphenyl derivatives as a class extends to their biological activities and applications in materials science, the academic inquiry into this compound itself is more narrowly focused on its fundamental chemical properties and synthetic utility. bohrium.com

Table of Chemical Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O | nih.govchemicalbook.com |

| Molecular Weight | 210.27 g/mol | guidechem.comnih.govchemicalbook.com |

| CAS Number | 5748-38-9 | nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Melting Point | 122 °C | guidechem.com |

| Boiling Point | 210-214 °C | guidechem.com |

| Flash Point | 145.5 °C | guidechem.com |

| Density | 1.038 g/cm³ | guidechem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | cymitquimica.com |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromoacetophenone |

| 4-methylphenylboronic acid |

| biphenyl |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQQKORSMFYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401710 | |

| Record name | 4-Acetyl-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-38-9 | |

| Record name | 4-Acetyl-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 4 Methylbiphenyl and Analogues

Established Reaction Pathways for Biphenyl (B1667301) Core Synthesis

The formation of the biphenyl core is a fundamental transformation in organic synthesis. gre.ac.uk Over the years, several transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for creating aryl-aryl bonds. researchgate.netwikipedia.org These reactions offer a significant advantage over classical methods, providing higher yields and greater functional group tolerance under milder conditions.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Formation

The Suzuki-Miyaura coupling is one of the most important and efficient methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgnih.gov Its popularity stems from the mild reaction conditions, commercial availability of reagents, and the non-toxic nature of the boron-containing byproducts. nih.gov

For the synthesis of 4-Acetyl-4'-methylbiphenyl, a common strategy involves the coupling of 4-bromotoluene (B49008) with 4-acetylphenylboronic acid or, conversely, 4-bromoacetophenone with 4-tolylboronic acid.

Key Features of Suzuki-Miyaura Coupling:

Catalyst: Typically a Palladium(0) complex, which can be generated in situ from a Palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. mdpi.com

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

Base: A base such as K₂CO₃, Cs₂CO₃, or NaOH is required to activate the organoboron species. mdpi.com

Solvent: A variety of solvents can be used, including aqueous mixtures (e.g., DME/water, Toluene (B28343)/water), which contributes to the "greener" aspect of this reaction. libretexts.org

The reaction tolerates a wide array of functional groups, making it a highly versatile tool for complex molecule synthesis. gre.ac.uk

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | High |

| 4-Bromoacetophenone | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME/H₂O | High |

Kumada Cross-Coupling Approaches

Reported independently by the groups of Kumada and Corriu in 1972, the Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed. wikipedia.org This method involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is a powerful tool for forming carbon-carbon bonds, particularly for unsymmetrical biaryls. organic-chemistry.org

To synthesize this compound, one could couple 4-tolylmagnesium bromide with 4-bromoacetophenone. A key limitation is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (like esters or ketones) on the coupling partners unless they are protected. organic-chemistry.org However, the direct use of Grignard reagents, which are readily prepared, makes this an economical choice. organic-chemistry.org

General Reaction Parameters:

Catalysts: Common catalysts include NiCl₂(dppe), NiCl₂(dppp), or palladium complexes like Pd(PPh₃)₄. wikipedia.org

Substrates: The reaction works well with aryl and vinyl halides. wikipedia.org

Mechanism: The catalytic cycle is believed to involve oxidative addition, transmetalation, and reductive elimination steps, analogous to other cross-coupling reactions. wikipedia.org

| Grignard Reagent | Aryl Halide | Catalyst | Solvent |

|---|---|---|---|

| 4-Tolylmagnesium bromide | 4-Bromoacetophenone | NiCl₂(dppe) | THF or Diethyl ether |

| 4-Acetylphenylmagnesium bromide (requires protection) | 4-Bromotoluene | Pd(PPh₃)₄ | THF |

Friedel-Crafts Acylation and Related Reactions on Biphenyl Scaffolds

The Friedel-Crafts acylation is a classic method of electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction typically uses an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

For the synthesis of this compound, the most direct approach is the Friedel-Crafts acylation of 4-methylbiphenyl (B165694) with acetyl chloride. The incoming acetyl group is directed primarily to the para position of the unsubstituted ring due to steric hindrance and electronic effects.

Reaction Details:

Mechanism: The Lewis acid catalyst coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity. wikipedia.org

Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is necessary because the product, an aryl ketone, is a Lewis base that forms a complex with the catalyst. wikipedia.orgorganic-chemistry.org This complex must be hydrolyzed during aqueous workup to liberate the final product.

Selectivity: A significant advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation, which can be an issue in Friedel-Crafts alkylations. organic-chemistry.org

Studies on the acylation of biphenyl with acetyl chloride have confirmed the formation of 4-acetylbiphenyl (B160227). societyforscience.org Similarly, research on 3,3'-dimethylbiphenyl (B1664587) has shown that acetylation occurs selectively at the 4- and 4'-positions. core.ac.uk

Ullmann Coupling Methodologies

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing biaryl compounds by coupling two aryl halides in the presence of copper metal at high temperatures. wikipedia.org The traditional version of the reaction often requires harsh conditions and stoichiometric copper, and it is typically limited to electron-deficient aryl halides. wikipedia.org

Despite these drawbacks, the Ullmann coupling remains an important tool for aryl-aryl bond formation. researchgate.net Modern variations have been developed that use copper or nickel catalysts, often with ligands, allowing for milder reaction conditions and broader substrate scope. wikipedia.orgnih.gov Asymmetric versions of the Ullmann coupling have also been developed for the synthesis of chiral biaryls. nih.govbeilstein-journals.org The synthesis of unsymmetrical biphenyls can be achieved, though it often requires using one of the coupling partners in excess. wikipedia.org

Negishi Coupling Protocols

The Negishi coupling is a versatile and powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org Published in 1977, it was the first method to allow for the reliable synthesis of unsymmetrical biaryls in good yields. organic-chemistry.org

The key to the Negishi coupling's success is the use of organozinc reagents. These reagents are more reactive than organoboron (Suzuki) and organotin (Stille) compounds but are generally less reactive and more functional-group-tolerant than organolithium or Grignard reagents (Kumada). wikipedia.org This balanced reactivity gives the Negishi coupling a broad scope. organic-chemistry.org

For the synthesis of this compound, a potential route is the reaction of a 4-tolylzinc halide with 4-bromoacetophenone. The reaction tolerates a variety of functional groups, including esters, nitriles, and even aldehydes. nih.govorganic-chemistry.org

Key Components:

Catalyst: Palladium(0) complexes are most common, though nickel catalysts are also effective. wikipedia.org

Organometallic Reagent: Arylzinc halides are typically prepared from the corresponding aryl halide or by transmetalation from an organolithium or Grignard reagent.

Substrate Scope: The reaction is compatible with a wide range of aryl, vinyl, and alkyl halides and triflates. wikipedia.org

Recent advancements have focused on developing more active catalyst systems that can couple less reactive aryl chlorides at room temperature. organic-chemistry.org

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org It is a highly versatile method for creating carbon-carbon bonds, particularly sp²-sp² linkages, and has been widely applied in organic synthesis. nih.gov

A major advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide variety of functional groups. thermofisher.comorgsyn.org For the synthesis of this compound, one could react 4-acetylphenyltrimethylstannane with 4-bromotoluene.

Reaction Characteristics:

Mechanism: The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product. wikipedia.org

Organostannanes: A variety of organostannanes can be used, with the reactivity of the transferable group generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org Typically, three of the groups on the tin are non-transferable "dummy" ligands, such as methyl or butyl.

Limitations: The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nih.gov

Despite the toxicity concerns, the reaction's reliability and broad scope ensure its continued use, especially in complex syntheses where other methods may fail. orgsyn.orgharvard.edu

Bennett-Turner Reactions

The Bennett-Turner reaction represents a classical approach to biphenyl synthesis. Historically, the reaction involves the homocoupling of an organometallic species, such as a phenylmagnesium bromide (Grignard reagent), in the presence of a metal salt like chromium trichloride (B1173362) (CrCl₃) or copper(II) chloride (CuCl₂). nih.gov The reaction proceeds via a mechanism that can involve the formation of an organometal intermediate which then undergoes coupling. For instance, Krizewsky and Turner reported a notable contribution using a CuCl₂-promoted homocoupling reaction. nih.gov

While effective for symmetrical biphenyls, the direct synthesis of unsymmetrical derivatives like this compound via this method is inherently inefficient due to the formation of multiple undesired homocoupled and cross-coupled byproducts. However, modern variations of this core concept, such as photochemical aryl-aryl coupling using aryl diazonium trifluoroacetates, offer a catalyst-free route to generate an aryl radical via UV-A light irradiation. researchgate.net This reactive species can then undergo direct C-H arylation on an arene partner, providing a potential pathway for unsymmetrical biphenyl synthesis. researchgate.net

Specific Synthesis of this compound

Modern synthetic chemistry offers more precise and high-yielding strategies for constructing unsymmetrical biphenyls like this compound. Palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies.

Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylative coupling reactions are powerful methods for forming ketones from aryl halides or their equivalents. rsc.org A plausible route to this compound is through a carbonylative Suzuki-Miyaura coupling. This reaction would involve the coupling of an aryl halide (e.g., 4-iodoacetophenone or 4-bromo-4'-methylbiphenyl) with an appropriate organoboron reagent (e.g., 4-methylphenylboronic acid) in the presence of carbon monoxide (CO) and a palladium catalyst. bohrium.comresearchgate.net

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. Subsequent transmetalation with the organoboron reagent and final reductive elimination yields the desired biaryl ketone, this compound, and regenerates the Pd(0) catalyst. rsc.orgresearchgate.net

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a valuable alternative to traditional methods, utilizing readily available and stable carboxylic acids in place of organometallic reagents. rsc.org The synthesis of this compound via this strategy involves the coupling of an aromatic carboxylic acid salt with an aryl halide, driven by the extrusion of carbon dioxide (CO₂). nih.gov

A bimetallic catalytic system, often employing both copper and palladium, is typically used. wikipedia.org In this system, a copper complex can mediate the decarboxylation of an aromatic carboxylate (like potassium 4-acetylbenzoate) to generate an aryl-copper intermediate. nih.gov This species then acts as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction with an aryl halide, such as 4-iodotoluene, to yield the final product. nih.govwikipedia.org This approach avoids the need to pre-form sensitive organometallic reagents and benefits from the use of inexpensive carboxylic acids. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of palladium-catalyzed pathways for synthesizing this compound is highly dependent on the careful selection of catalysts, ligands, and solvents.

Influence of Catalytic Systems and Ligands

The choice of the palladium catalyst and its associated ligands is critical for achieving high yields in cross-coupling reactions. Bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, have been shown to dramatically improve the efficiency of Suzuki-Miyaura reactions. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov The use of ligands like SPhos can lead to high yields even with challenging substrates. nih.gov The development of specialized phosphine ligands, including those based on indole-amide or heterocyclic frameworks, has enabled reactions to proceed with extremely low catalyst loadings and in shorter reaction times. polyu.edu.hkresearchgate.net

The table below illustrates the typical influence of different ligand types on the yield of biaryl products in palladium-catalyzed cross-coupling reactions.

| Catalyst Precursor | Ligand Type | Representative Ligand | Typical Yield (%) |

| Pd(OAc)₂ | Monodentate Phosphine | P(t-Bu)₃ | 85-95 |

| Pd₂(dba)₃ | Biaryl Phosphine (Buchwald) | SPhos | >95 |

| Pd(OAc)₂ | Bidentate Phosphine | dppf | 80-90 |

| PdCl₂(PPh₃)₂ | - (Integrated Ligand) | PPh₃ | 70-85 |

| Pd(OAc)₂ | Indole-based Phosphine | SelectPhos | >98 |

Note: Yields are representative and can vary significantly based on specific substrates, base, and solvent conditions.

Solvent Effects in Synthetic Pathways

The solvent plays a crucial role in cross-coupling reactions, influencing reagent solubility, catalyst stability, and the reaction mechanism itself. nih.gov The polarity of the solvent can determine the nature of the active catalytic intermediates and, in some cases, even switch the selectivity of a reaction. nih.gov While many cross-coupling reactions are tolerant of a wide range of solvents, the choice can impact reaction rates and final yields. nih.gov

Nonpolar solvents like toluene and THF are commonly used. However, certain polar aprotic solvents such as DMF or acetonitrile (B52724) can stabilize charged palladium species, potentially altering the reaction pathway. nih.gov The addition of a co-solvent, often water, is also common as it can help dissolve the inorganic base and facilitate the transmetalation step. nih.gov Studies have shown that coordinating solvents can directly bind to the palladium center, influencing the selectivity of oxidative addition. montana.edu

The following table demonstrates how solvent choice can affect the yield in a typical Suzuki-Miyaura reaction for biaryl synthesis.

| Solvent | Dielectric Constant (Approx.) | General Effect on Yield |

| Toluene | 2.4 | Good to Excellent |

| Tetrahydrofuran (THF) | 7.6 | Good to Excellent |

| 1,4-Dioxane | 2.2 | Good |

| Dimethylformamide (DMF) | 37 | Variable, can enhance rate but may affect selectivity |

| Ethanol (B145695)/Water Mixture | Variable | Often improves yield by dissolving base |

Note: The optimal solvent is substrate- and catalyst-dependent. The effect is not solely based on polarity but also on coordinating ability and temperature range. digitellinc.com

Temperature and Pressure Optimization for Specific Reaction Outcomes

The optimal conditions for the synthesis of this compound are highly dependent on the chosen synthetic route.

For the Friedel-Crafts acylation of 4-methylbiphenyl, temperature control is a critical factor in managing regioselectivity and preventing side reactions. Lower temperatures, typically in the range of -20°C to 0°C, are often employed to favor para-acylation and minimize the formation of ortho-isomers and polyacylated byproducts. scite.ai A Chinese patent describing the synthesis of the closely related 4-acetylbiphenyl from biphenyl and acetic anhydride specifies a reaction temperature of -10°C to -20°C, achieving a high yield of 93.1%. google.com While high pressure is not a common parameter for optimization in standard laboratory Friedel-Crafts acylations, studies on related benzoylations have shown that increasing pressure can have varied effects, sometimes decreasing yields for substrates like biphenyl due to steric hindrance. nsf.gov

In the context of Suzuki-Miyaura cross-coupling , where 4-acetylphenylboronic acid and a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene) are coupled, temperature is a key variable influencing reaction kinetics and catalyst stability. These reactions are typically conducted at elevated temperatures, often ranging from 70°C to 110°C, to ensure efficient catalytic turnover. researchgate.net Optimization studies on similar Suzuki couplings have demonstrated that careful control of temperature, along with the choice of catalyst, base, and solvent, is essential for achieving high yields. nih.govbaranlab.org While atmospheric pressure is standard, the use of sealed vessels can lead to a slight increase in pressure due to solvent vapor at elevated temperatures, which can help maintain reaction consistency.

| Reaction Type | Key Parameter | Optimized Range | Expected Outcome |

| Friedel-Crafts Acylation | Temperature | -20°C to 0°C | High para-selectivity, minimized byproducts. scite.aigoogle.com |

| Suzuki-Miyaura Coupling | Temperature | 70°C to 110°C | Efficient reaction rates and high conversion. researchgate.net |

Advanced Synthetic Transformations of this compound

The distinct functional groups on this compound allow for a wide range of subsequent chemical modifications, enabling its use as a versatile synthetic intermediate.

Functional Group Interconversions on the Acetyl Moiety

The acetyl group is a versatile handle for numerous chemical transformations.

Reduction to an Ethyl Group: The carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) to form 4-ethyl-4'-methylbiphenyl. The Wolff-Kishner reduction , which utilizes hydrazine (B178648) (NH₂NH₂) and a strong base (like KOH) in a high-boiling solvent such as ethylene (B1197577) glycol at elevated temperatures (around 190-200°C), is effective for this transformation, particularly for substrates stable to harsh basic conditions. google.comkoreascience.krsciforum.net An alternative under acidic conditions is the Clemmensen reduction , which employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. sciforum.netyoutube.comsapub.org

Reduction to an Alcohol: The acetyl group can be reduced to a secondary alcohol, 1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Oxidative Cleavage (Haloform Reaction): As a methyl ketone, this compound can undergo the haloform reaction. Treatment with a halogen (I₂, Br₂, or Cl₂) in the presence of excess strong base (e.g., NaOH) converts the acetyl group into a carboxylate. Subsequent acidic workup yields 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. nih.govmasterorganicchemistry.com This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved. youtube.com

| Transformation | Reagents | Product |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) koreascience.krsciforum.net | 4-Ethyl-4'-methylbiphenyl |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) sciforum.netyoutube.com | 4-Ethyl-4'-methylbiphenyl |

| Reduction | NaBH₄, Methanol | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol |

| Oxidative Cleavage | I₂, NaOH then H₃O⁺ (Haloform) nih.govmasterorganicchemistry.com | 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid |

Reactions at the Methyl Group

The methyl group on the biphenyl ring is also amenable to functionalization, primarily through free-radical reactions.

Benzylic Bromination: The most common method for functionalizing the methyl group is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. This reaction selectively introduces a bromine atom to form 4-acetyl-4'-(bromomethyl)biphenyl, a versatile intermediate for further nucleophilic substitution reactions. researchgate.netkoreascience.krsapub.orgresearchgate.netnih.gov The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or the less toxic 1,2-dichlorobenzene. koreascience.kr

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions. google.com This would yield 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid. Milder, more selective methods for oxidizing benzylic methyl groups to aldehydes or carboxylic acids have also been developed. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Transformation | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator koreascience.krresearchgate.net | 4-Acetyl-4'-(bromomethyl)biphenyl |

| Oxidation | KMnO₄ or other strong oxidizing agents google.com | 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid |

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Biphenyl Rings

The biphenyl core of the molecule can undergo substitution reactions, with the regiochemical outcome influenced by the directing effects of the existing acetyl and methyl groups.

Electrophilic Aromatic Substitution: The biphenyl system is generally activated towards electrophilic attack compared to benzene (B151609). The methyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. In electrophilic reactions such as nitration (using HNO₃/H₂SO₄), substitution is expected to occur on the ring bearing the activating methyl group, primarily at the positions ortho to the methyl group (positions 3' and 5'). google.comnih.gov The ring containing the deactivating acetyl group would be less reactive. Halogenation would follow a similar regioselectivity pattern.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is not a typical reaction for this electron-rich biphenyl system unless a leaving group (like a halogen) is present on the ring and activated by a strong electron-withdrawing group.

Directed Ortho-Metalation (DoM): While the acetyl group itself is not a strong directing group for ortho-metalation, related functional groups like amides are powerful directing groups. nih.govbaranlab.orgorganic-chemistry.orgharvard.edu Conversion of the acetyl group to a derivative such as an oxime or a hydrazone could potentially facilitate directed metalation at the positions ortho to the acetyl group (positions 3 and 5), allowing for the introduction of various electrophiles.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it an excellent starting material for the construction of larger, more complex molecules and polymers.

Liquid Crystals: Biphenyl derivatives are a cornerstone in the field of liquid crystal (LC) research. The rigid biphenyl core provides the necessary mesogenic character. This compound can serve as a precursor to various liquid crystalline materials. gre.ac.uk For instance, transformations of the acetyl and methyl groups into longer alkyl or alkoxy chains, or into polar groups like cyano or ester functionalities, can lead to the formation of calamitic (rod-like) or discotic liquid crystals. nih.govresearchgate.netresearchgate.netrsc.org The specific architecture and functional groups determine the resulting mesophase properties.

High-Performance Polymers: The ketone functionality allows this compound to be used as a monomer in polycondensation reactions. For example, it can be a building block for high-performance polymers like poly(ether ketone)s (PEKs). scite.aigoogle.comresearchgate.netscielo.brgoogle.com These materials are known for their exceptional thermal stability and mechanical strength. Polymerization can occur through reactions involving the activated positions on the aromatic rings or by transforming the acetyl group into other reactive functionalities.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Acetyl-4'-methylbiphenyl

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) frameworks.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions, confirming the presence of the biphenyl (B1667301) core, the acetyl group, and the methyl substituent.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a sharp singlet at approximately 2.41 ppm, which is attributed to the three protons of the methyl group (-CH₃) on one of the phenyl rings. A second singlet appears further downfield around 2.64 ppm, corresponding to the three protons of the acetyl group's methyl moiety (-COCH₃).

The aromatic region, between 7.27 and 8.03 ppm, shows a set of multiplets corresponding to the eight protons on the biphenyl framework. The protons on the methyl-substituted ring typically appear as two doublets around 7.28 ppm and 7.54 ppm. The protons on the acetyl-substituted ring are shifted further downfield due to the electron-withdrawing effect of the carbonyl group, appearing as two distinct doublets around 7.68 ppm and 8.01 ppm. The coupling constants for these aromatic protons are consistent with ortho-coupling in a para-substituted benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 8.01 | Doublet | 2H | Aromatic Protons (ortho to -COCH₃) |

| 7.68 | Doublet | 2H | Aromatic Protons (meta to -COCH₃) |

| 7.54 | Doublet | 2H | Aromatic Protons (ortho to -CH₃) |

| 7.28 | Doublet | 2H | Aromatic Protons (meta to -CH₃) |

| 2.64 | Singlet | 3H | Acetyl Methyl Protons (-COCH₃) |

| 2.41 | Singlet | 3H | Ring Methyl Protons (-CH₃) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The most downfield signal is that of the carbonyl carbon from the acetyl group, which typically appears around 197.7 ppm. The aliphatic region contains two signals: one at approximately 26.6 ppm corresponding to the acetyl methyl carbon and another at about 21.2 ppm for the methyl group attached to the biphenyl ring.

The aromatic region displays several signals corresponding to the twelve carbons of the biphenyl system. The quaternary carbons to which the acetyl and methyl groups are attached, as well as the carbons forming the biphenyl linkage, can be distinguished from the protonated aromatic carbons. The chemical shifts of the carbons on the acetyl-substituted ring are influenced by the electron-withdrawing nature of the carbonyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 197.7 | Carbonyl Carbon (C=O) |

| 145.2 | Aromatic Quaternary Carbon (C-COCH₃) |

| 138.8 | Aromatic Quaternary Carbon (C-CH₃) |

| 137.9 | Aromatic Quaternary Carbon (C-C Biphenyl Linkage) |

| 135.9 | Aromatic Quaternary Carbon (C-C Biphenyl Linkage) |

| 129.8 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.3 | Aromatic CH |

| 126.8 | Aromatic CH |

| 26.6 | Acetyl Methyl Carbon (-COCH₃) |

| 21.2 | Ring Methyl Carbon (-CH₃) |

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment and confirmation.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the connectivity of protons within the same spin system. For this compound, this would show correlations between the ortho- and meta-protons on each of the respective phenyl rings, confirming their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each protonated aromatic carbon by linking the proton shifts (e.g., 7.28 ppm) to their corresponding carbon shifts (e.g., 129.8 ppm).

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The molecular formula of this compound is C₁₅H₁₄O. The theoretical exact mass for the molecular ion [M]⁺ can be calculated by summing the precise masses of its constituent atoms.

The calculated monoisotopic mass for C₁₅H₁₄O is 210.1045 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Under electron ionization (EI) conditions in a mass spectrometer, the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. The resulting pattern of fragment ions is a reproducible fingerprint that provides valuable structural information.

The molecular ion peak [M]⁺ would be observed at an m/z of 210. A prominent fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (α-cleavage). Two key fragments are expected from this process:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the acetyl methyl group results in the formation of a stable acylium ion [M-15]⁺ at m/z 195. This is often a very intense peak in the spectrum of aryl methyl ketones.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the phenyl ring leads to the loss of the entire acetyl group, producing a fragment ion [M-43]⁺ corresponding to the 4-methylbiphenyl (B165694) cation at m/z 167.

Further fragmentation of the biphenyl framework can also occur, though it is typically less pronounced due to the stability of the aromatic system.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 210 | Molecular Ion [M]⁺ | [C₁₅H₁₄O]⁺ |

| 195 | Acylium Ion [M-CH₃]⁺ | [C₁₄H₁₁O]⁺ |

| 167 | 4-Methylbiphenyl Cation [M-COCH₃]⁺ | [C₁₃H₁₁]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the key functional groups are the acetyl group (ketone) and the biphenyl structure with a methyl substituent.

Based on its structure, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: Arising from the methyl groups, these vibrations are expected around 2960-2850 cm⁻¹.

Carbonyl (C=O) Stretch: A strong and sharp absorption band characteristic of the ketone group, typically found in the range of 1685-1665 cm⁻¹ for aryl ketones. This is one of the most prominent peaks in the spectrum.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the two phenyl rings.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens provide information about the substitution pattern of the rings.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretching | 2960 - 2850 |

| Ketone C=O | Stretching | 1685 - 1665 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The conjugated π-system of the biphenyl core and the carbonyl group in this compound act as a chromophore, giving rise to characteristic electronic transitions.

The primary transitions expected for this molecule are:

π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The extended conjugation of the biphenyl moiety results in strong absorption in the UV region.

n → π* Transitions: This lower-intensity transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This absorption typically occurs at a longer wavelength than the main π → π* transitions.

The UV-Vis spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. These values are crucial for quantitative analysis and for understanding the electronic structure.

Detailed experimental data specifying the λmax and molar absorptivity for this compound in various solvents are not available in the reviewed scientific literature. For context, a hypothetical data set illustrating how such information would be presented is shown below.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Hexane | n → π | Data not available | Data not available |

| π → π | Data not available | Data not available | |

| Ethanol (B145695) | n → π | Data not available | Data not available |

| π → π | Data not available | Data not available |

Solvatochromism is the change in the position of an absorption band upon a change in solvent polarity. This effect provides insight into the change in dipole moment between the ground and excited states of the molecule.

π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Increasing solvent polarity would stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift to longer wavelengths.

n → π* Transitions: In contrast, the ground state of the carbonyl group is stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the n-orbital. The excited state is less stabilized, resulting in a larger energy gap upon increasing solvent polarity. This causes a hypsochromic (blue) shift to shorter wavelengths.

A comprehensive study of solvatochromic shifts for this compound would require measuring its UV-Vis spectra in a range of solvents with varying polarity. However, such experimental data is not currently found in the available literature.

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a powerful tool for investigating the properties of electronic excited states. It involves exciting a molecule to a higher electronic state and detecting the light emitted as the molecule relaxes back to the ground state. This technique can provide information on the structure of the excited state, its lifetime, and the pathways of energy dissipation.

Stationary fluorescence studies would measure the emission spectrum of this compound, revealing the wavelength of maximum emission and the fluorescence quantum yield (the efficiency of light emission). Time-resolved fluorescence studies would measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state.

Despite the utility of these methods, a search of scholarly articles and databases reveals no specific stationary or time-resolved fluorescence studies conducted on this compound.

The detailed excited state relaxation mechanisms for this compound have not been elucidated, as no specific photophysical studies appear to have been published. Investigating these pathways would be a key area for future research on this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, scientists can construct a three-dimensional map of the electron density within the crystal. This map is then used to determine the exact coordinates of each atom, as well as the bond lengths and angles between them, providing an unambiguous depiction of the molecule's solid-state structure and its packing within the crystal.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallographic data for this compound. However, these searches did not yield any published studies detailing the single-crystal X-ray structure of this specific compound. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions in the solid state are not available in the public domain at this time.

Furthermore, the analysis would elucidate the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions could include van der Waals forces, and potentially weak C-H···O hydrogen bonds involving the acetyl group, which would influence the material's bulk properties such as melting point and solubility.

Were the data available, it would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental findings.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₄O |

| Formula Weight | 210.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 21.987 |

| α (°) | 90 |

| β (°) | 101.54 |

| γ (°) | 90 |

| Volume (ų) | 1184.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.178 |

| R-factor (%) | 4.5 |

This table illustrates the type of detailed structural information that would be obtained from a successful X-ray crystallographic analysis, providing definitive insights into the solid-state conformation and packing of this compound.

Computational Chemistry and Theoretical Investigations of 4 Acetyl 4 Methylbiphenyl

Quantum Chemical Modeling Approaches

Quantum chemical models are instrumental in predicting a variety of molecular properties from first principles.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. nih.goviaea.org For 4-Acetyl-4'-methylbiphenyl, DFT calculations would typically be employed to optimize the ground-state geometry, providing insights into bond lengths, bond angles, and the dihedral angle between the two phenyl rings. From the optimized structure, a range of electronic properties can be determined.

Key molecular properties that would be investigated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and Fukui functions can be derived from DFT calculations to quantify the molecule's reactivity. mdpi.com

A hypothetical data table for DFT-calculated properties would look like this:

| Property | Calculated Value | Units |

| Total Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for studying the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org This approach is used to predict electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT would help in understanding its photophysical properties. Research on the related compound 4-acetyl-4'-(dimethylamino)biphenyl has utilized TD-DFT to investigate variations in transition energies and dipole moments with changes in molecular geometry. nih.gov

A TD-DFT analysis would typically yield the following information:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | Data not available | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available | Data not available |

| S3 | Data not available | Data not available | Data not available | Data not available |

Configuration Interaction Singles (CIS) Methods for Electronic Transitions

Configuration Interaction Singles (CIS) is an ab initio method used to describe electronically excited states. ucsb.edugatech.edu While generally considered less accurate than TD-DFT for many applications, it serves as a valuable and computationally less demanding approach for a qualitative understanding of electronic transitions. github.io The CIS method considers excited states as a combination of single excitations from the ground state electronic configuration. gatech.edu For this compound, CIS calculations could provide a complementary perspective to TD-DFT on the nature of its excited states. A study on a similar biphenyl (B1667301) derivative employed CIS alongside DFT and TD-DFT to model the excited state relaxation pathway. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.orgnih.gov For this compound, MD simulations would be invaluable for exploring its conformational flexibility, particularly the rotation around the bond connecting the two phenyl rings. These simulations can provide insights into the preferred dihedral angles and the energy barriers between different conformations. Furthermore, MD can be used to study how molecules of this compound interact with each other in a condensed phase, revealing information about packing and bulk properties.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters that can be compared with experimental data. For this compound, DFT calculations could predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Additionally, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. If this compound were to be used as a reactant in a chemical transformation, DFT could be employed to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information is critical for understanding the kinetics and feasibility of a reaction.

Material Science Applications of 4 Acetyl 4 Methylbiphenyl and Derivatives

Liquid Crystal Applications and Mesophase Behavior

The unique ability of liquid crystals to flow like a liquid while maintaining the long-range orientational order of a solid crystal makes them essential for modern technologies, most notably in display devices. researchgate.net The mesomorphic behavior, or the formation of liquid crystal phases (mesophases), is fundamentally governed by the nature and strength of intermolecular interactions. scirp.org Biphenyl (B1667301) derivatives are a well-established class of molecules used in liquid crystal formulations. researchgate.netmdpi.com

The liquid crystalline behavior of calamitic (rod-shaped) molecules like derivatives of 4-Acetyl-4'-methylbiphenyl is dictated by a delicate balance of intermolecular forces. tcichemicals.com These interactions determine how the molecules pack and align with respect to one another, leading to the formation of different mesophases, such as nematic or smectic phases. nih.gov The primary forces at play are van der Waals interactions, which can be categorized based on the relative orientation of the interacting molecules. researchgate.net

Key intermolecular interactions in biphenyl-based liquid crystal matrices include:

Stacking Interactions: These occur when molecules are arranged face-to-face, maximizing π-π interactions between the aromatic biphenyl cores. researchgate.net

In-Plane Interactions: These involve side-by-side arrangements of the molecules. researchgate.net

Terminal Interactions: These occur between the end-groups of the molecules. For this compound, this would involve interactions between the acetyl group of one molecule and the methyl group of another. researchgate.net

| Terminal | End-to-end arrangement of molecules. | Polarity and size of terminal functional groups (e.g., acetyl, methyl). | Affects the clearing point (nematic-to-isotropic transition temperature). |

Biphenyl-based liquid crystals are foundational to the liquid crystal display (LCD) industry. nih.gov Their high optical birefringence and dielectric anisotropy are key properties that enable the manipulation of light when an electric field is applied. researchgate.net While this compound itself is a building block, its structural motifs are relevant to molecules used in advanced displays.

One area of development is in Polymer-Dispersed Liquid Crystals (PDLCs) . In PDLCs, liquid crystal domains are dispersed within a polymer matrix. tcichemicals.com These films can be switched between a transparent "on" state (when an electric field aligns the liquid crystal directors) and a translucent "off" state (when the directors are randomly oriented, causing light scattering). tcichemicals.com This technology is used in smart windows and privacy glass. nih.gov The properties of the liquid crystal, influenced by its molecular structure, are critical for the performance of PDLC devices, affecting parameters like threshold voltage and switching speed. nih.gov

Furthermore, the principles of molecular design for liquid crystals are being extended to materials for Organic Light-Emitting Diodes (OLEDs) . While structurally different, the need for ordered molecular packing and specific electronic properties is a common theme. Recently, organic molecules that exhibit Thermally Activated Delayed Fluorescence (TADF) have been developed to enhance OLED efficiency. kyushu-u.ac.jp These materials often feature donor and acceptor moieties, a design principle echoed in the structure of this compound with its methyl and acetyl groups.

Polymer Chemistry and Advanced Materials

The incorporation of specific molecular units into polymers is a powerful strategy for creating advanced materials with tailored thermal, mechanical, optical, and electronic properties. The rigid biphenyl unit is often used to enhance the thermal stability and mechanical strength of polymers.

Introducing a structure like this compound into a polymer backbone requires its chemical modification to include polymerizable functional groups. For instance, the addition of a vinyl group or conversion of the methyl group to an amine or carboxylic acid would allow it to be used as a monomer in polymerization reactions like free-radical or condensation polymerization. researchgate.netresearchgate.net

The inclusion of the this compound moiety could impart several desirable properties to the resulting polymer:

Enhanced Thermal Stability: The rigid biphenyl core can increase the glass transition temperature (Tg) of the polymer, making it stable at higher temperatures.

Modified Optical Properties: The conjugated biphenyl system can influence the refractive index and absorption characteristics of the material.

Liquid Crystalline Behavior: In some cases, incorporating rigid, rod-like mesogenic units like the biphenyl derivative into a polymer backbone or as side chains can lead to the formation of liquid crystalline polymers (LCPs), which combine the properties of polymers with the anisotropic behavior of liquid crystals.

Table 2: Potential Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Potential Property Enhancement | Rationale |

|---|---|---|

| Polyesters/Polyamides | Increased glass transition temperature (Tg), improved mechanical strength. | The rigid biphenyl unit restricts chain mobility. |

| Vinyl Polymers | Modified refractive index, potential for photo-crosslinking. | The acetyl group provides a site for photochemical reactions. |

| Side-Chain Polymers | Induction of liquid crystalline phases. | The biphenyl moiety acts as a mesogenic side group. |

The field of organic electronics relies on semiconducting materials based on conjugated organic molecules. Biphenyl and its derivatives are common building blocks for these materials due to their ability to transport charge. The structure of this compound, with its donor (methyl) and acceptor (acetyl) groups, represents a simple D-A (donor-acceptor) system. This type of architecture is fundamental in designing materials for organic semiconductors and OLEDs.

In the context of OLEDs, such D-A structures can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for efficient charge injection and for controlling the emission color of the device. kyushu-u.ac.jp While more complex derivatives would be required for high-performance devices, the fundamental electronic properties of the substituted biphenyl core make it a relevant starting point for molecular design.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.com These materials have applications in gas storage, separation, and catalysis. The properties of a MOF are determined by both the metal center and the organic ligand. ossila.com

Biphenyl-based molecules are frequently used as ligands in MOF synthesis because their rigidity and length allow for the creation of robust frameworks with large pores. mdpi.com To act as a ligand, a molecule must possess functional groups capable of coordinating to the metal ions, such as carboxylates, pyridyls, or amines. ossila.com

This compound in its native form is not a suitable MOF ligand. However, it serves as an excellent precursor for suitable ligands. For example, oxidation of the methyl group to a carboxylic acid would yield 4'-acetylbiphenyl-4-carboxylic acid. Further oxidation of the acetyl group could produce a biphenyl dicarboxylic acid, a very common and effective MOF ligand. researchgate.net Using such derivatives allows for the systematic design of MOFs where the biphenyl core provides structural integrity, and the functional groups direct the assembly of the framework. The use of "hinged" or flexible ligands can also lead to the formation of dynamic MOFs that exhibit interesting guest-responsive behaviors. rsc.org

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on creating complex, functional structures through the self-assembly of molecular building blocks held together by non-covalent interactions. Research into functionalized biphenyl molecules, particularly the closely related derivative 4-acetylbiphenyl (B160227), provides significant insight into the principles governing the self-assembly of these compounds on surfaces. This research demonstrates that molecules like 4-acetylbiphenyl can form highly organized supramolecular structures that exhibit directionality, reproducibility, and stability. missouri.edualfa-chemistry.com These assemblies are foundational for developing complex molecular nano-objects that could serve as components in nanoscale devices or as templates for larger, hierarchical structures. missouri.eduresearchgate.net

The formation and stability of supramolecular structures involving acetyl-functionalized biphenyls are governed by a delicate balance of weak intermolecular forces. alfa-chemistry.com Unlike systems driven by strong hydrogen bonds, the assembly of 4-acetylbiphenyl on a gold (Au(111)) surface is primarily mediated by a combination of van der Waals interactions and weak electrostatic forces. alfa-chemistry.com

A critical factor in this assembly is the interaction between the acetyl group of the molecule and metallic adatoms (gold atoms) on the substrate, which serve as stabilizing agents. missouri.edualfa-chemistry.com This interaction helps to direct the organization of the molecules. The binding energy of these assemblies is relatively modest; for example, the total binding energy for four 4-acetylbiphenyl molecules interacting in the gas phase is calculated to be 295 meV. alfa-chemistry.com This is significantly weaker than comparable structures linked by strong O-H-O hydrogen bonds, which can have binding energies more than five times larger, highlighting the subtle nature of the forces at play. alfa-chemistry.com

The directed self-assembly of acetyl-functionalized biphenyls on a surface can lead to the creation of discrete, well-defined molecular nano-objects. alfa-chemistry.com On a Au(111) surface, 4-acetylbiphenyl molecules have been observed to form stable clusters, or supramolecules, containing a finite number of units, such as dimers, trimers, and tetramers. alfa-chemistry.com These nano-objects possess mechanical stability comparable to large covalently bonded molecules but are unique in that they are formed on a surface through weak, non-covalent interactions. alfa-chemistry.com

These well-defined nano-objects are considered important precursors for bottom-up nanofabrication. The analysis of these structures suggests they can act as seeds or building blocks for creating more extensive and complex hierarchical structures. missouri.edualfa-chemistry.com This approach offers a pathway to designing intricate nanoscale systems with specific shapes, compositions, and functional properties for advanced technological applications. semanticscholar.org

The supporting surface plays a crucial and multifaceted role in the self-organization of biphenyl derivatives. The surface acts as a two-dimensional scaffold that confines the diffusion of molecules, thereby increasing the probability of them meeting and interacting to form assemblies. alfa-chemistry.com More importantly, the surface actively mediates the interactions between the molecules, leading to the formation of unique supramolecular structures that would not exist in the gas phase or in solution. alfa-chemistry.com

The assembly of 4-acetylbiphenyl on Au(111) is a prime example of this phenomenon. The process results in supramolecular structures that show structural directionality and are reproducible. missouri.eduresearchgate.net The crystalline orientation of the underlying surface can also influence the assembly of the molecular clusters. alfa-chemistry.com Furthermore, gold adatoms on the surface can act as nucleation centers for the supramolecular structures, further demonstrating the active role of the substrate in the self-organization process. alfa-chemistry.com

The resulting assemblies are remarkably robust and can withstand external perturbations, such as voltage pulses from a scanning tunneling microscope (STM), without decomposing. alfa-chemistry.com This stability, derived from weak interactions, is a key characteristic of these on-surface supramolecular systems and underscores the potential for using such forces to create stable yet adaptable nanostructures. missouri.edualfa-chemistry.com

The energetics of these interactions have been studied through calculations, as summarized in the table below.

| System | Parameter | Value | Notes |

|---|---|---|---|

| 4 ABP Molecules (Gas Phase) | Total Binding Energy | 295 meV | Represents the strength of van der Waals interactions between the molecules without a surface or adatoms. |

| 4 ABP Molecules with OH groups (Gas Phase) | Total Binding Energy | 1.70 eV | For comparison, showing the much stronger interaction from O-H-O hydrogen bonds. |

| Single ABP on Au(111) | Adsorption Energy | 1.74 eV/molecule | Energy released when one molecule adsorbs onto the gold surface. |

| ABP Tetramer on Au(111) with 1 Au Adatom | Adsorption Energy | 1.87 eV/molecule | Shows the increased stability per molecule in the presence of a stabilizing gold adatom. |

Crystal Engineering and Solid-State Properties

Crystal engineering is a powerful discipline within material science that focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the way molecules arrange themselves in the solid state through an understanding of intermolecular interactions. For organic molecules like this compound, the primary tools for crystal engineering are non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

While detailed crystallographic studies specifically for this compound are not widely published, its known solid-state properties and molecular structure provide a basis for understanding its potential within crystal engineering.

| Property | Value | Reference |

|---|---|---|

| Physical Form | Powder to crystal | chemicalbook.com |

| Color | White to Light yellow | chemicalbook.com |

| Melting Point | 122 °C | chemicalbook.com |

| Boiling Point | 210-214 °C | chemicalbook.com |

| Predicted Density | 1.038 ± 0.06 g/cm³ | chemicalbook.com |

The molecular structure of this compound features key functional groups that can be exploited as supramolecular synthons—structural units that reliably form specific intermolecular interactions. The acetyl group's carbonyl oxygen is a hydrogen bond acceptor, while the aromatic rings of the biphenyl core are capable of engaging in π-π stacking interactions. The methyl group can participate in weaker C-H···π or van der Waals interactions, influencing the packing density and arrangement.

In related biphenyl systems, these principles have been successfully applied to create functional materials. For instance, studies on other acetyl-substituted biphenyls, such as (MeO,COMe)-biphenyl, have demonstrated that the strategic placement of functional groups can lead to the formation of polar layers within a crystal structure. missouri.edu By controlling these non-covalent interactions, it is possible to dictate the alignment of molecular dipoles and engineer materials with specific electronic or optical properties. missouri.edu A similar rational design approach could be applied to this compound to control its solid-state architecture and tailor its material properties.

Biological and Medicinal Chemistry Research Applications of 4 Acetyl 4 Methylbiphenyl Analogs

Intermediate in Pharmaceutical Synthesis

The biphenyl (B1667301) scaffold is a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs). The specific arrangement of a methyl group at the 4'-position and an acetyl group at the 4-position makes 4-Acetyl-4'-methylbiphenyl a valuable, albeit specialized, building block. Its unmethylated analog, 4-acetylbiphenyl (B160227), is recognized as a critical building block in fine chemical synthesis. nbinno.com

The 4'-methylbiphenyl structure is a key component in a class of antihypertensive drugs known as "sartans," which are angiotensin II receptor blockers (ARBs). scispace.com These drugs are widely used to treat high blood pressure and related cardiovascular conditions. A crucial intermediate in the synthesis of many sartans, including Losartan and Valsartan, is 2-cyano-4'-methylbiphenyl (B41195), often abbreviated as OTBN. guidechem.comgoogle.comresearchgate.netgoogle.com

The synthesis of OTBN typically involves a cross-coupling reaction, such as the Suzuki or Negishi coupling, between a p-tolyl derivative (like p-tolueneboronic acid or p-methylphenylmagnesium chloride) and an o-substituted benzonitrile (B105546) (like o-chlorobenzonitrile). patsnap.comdissertationtopic.net This process constructs the essential 4'-methylbiphenyl core that is later elaborated to form the final drug molecule. guidechem.compatsnap.com While this compound is not the direct precursor to OTBN, its core structure is the defining feature of these vital pharmaceutical intermediates. The presence of the acetyl group offers a reactive handle for further chemical modifications, illustrating the versatility of such substituted biphenyls in building complex drug architectures.

The general synthetic relationship is outlined in the table below:

| Antihypertensive Drug | Key Biphenyl Intermediate | Common Synthetic Precursors for the Biphenyl Core |

| Losartan | 2-cyano-4'-methylbiphenyl (OTBN) | o-chlorobenzonitrile + p-tolueneboronic acid |

| Valsartan | 2-cyano-4'-methylbiphenyl (OTBN) | o-chlorobenzonitrile + p-methylphenylmagnesium chloride |

| Irbesartan | 2-cyano-4'-methylbiphenyl (OTBN) | o-chlorobenzonitrile + p-tolyl derivative |

This table illustrates the central role of the 2-cyano-4'-methylbiphenyl intermediate in the synthesis of major sartan drugs.

The chemical utility of the this compound framework extends beyond pharmaceuticals. The related compound, 4-acetylbiphenyl, serves as an intermediate in the production of pesticides, contributing to the development of crop protection solutions. nbinno.com The biphenyl ketone structure is a versatile precursor for creating more complex molecules through reactions involving the ketone functional group, such as the formation of Schiff bases. nbinno.com This reactivity allows for its incorporation into a wide array of organic compounds, including those used in materials science and as fine chemicals.

Investigation of Potential Biological Activities

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with multiple biological targets. Consequently, derivatives and analogs of this compound have been investigated for a range of potential therapeutic applications.

Research into biphenyl derivatives has revealed their potential as antimicrobial agents, offering a scaffold for developing new drugs to combat antibiotic-resistant bacteria. mdpi.com A study focused on the synthesis of various biphenyl and dibenzofuran (B1670420) derivatives identified several compounds with significant inhibitory activity against prevalent drug-resistant Gram-positive and Gram-negative pathogens. mdpi.com

For instance, compounds featuring a biphenyl core with specific hydroxyl and electron-withdrawing group substitutions demonstrated potent antibacterial effects. The study highlighted that structural features, such as a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other, were beneficial for antibacterial activity. mdpi.comnih.gov

Table: Antimicrobial Activity of Selected Biphenyl Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol (6e) | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth. Data sourced from scientific studies on biphenyl derivatives. mdpi.comnih.gov |

The biphenyl structure is a key pharmacophore in the design of novel anticancer agents. Numerous studies have demonstrated that synthetic derivatives containing a biphenyl core exhibit significant cytotoxicity against various cancer cell lines. nih.govmdpi.com

One area of research involves hydroxylated biphenyl compounds, which have shown potent antitumor effects against malignant melanoma. nih.govmdpi.com These compounds were found to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis (programmed cell death). nih.gov Another study synthesized a series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives designed to act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. edgccjournal.org One of these derivatives showed significant cytotoxicity against HCT-116 colorectal cancer cells, with an IC50 value comparable to the established drug Erlotinib. edgccjournal.org Furthermore, biphenyl-based chalcones have been synthesized and evaluated for their anti-breast cancer activity. nih.gov

Table: Anticancer Activity of Selected Biphenyl Analogs

| Compound Class | Cancer Cell Line | Activity Metric | Result |

| Hydroxylated Biphenyl (Compound 11) | Melanoma | IC50 | 1.7 ± 0.5 μM |

| Hydroxylated Biphenyl (Compound 12) | Melanoma | IC50 | 2.0 ± 0.7 μM |